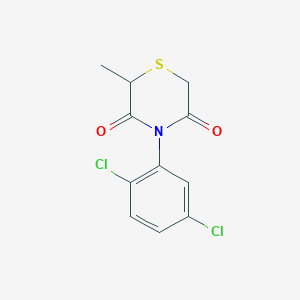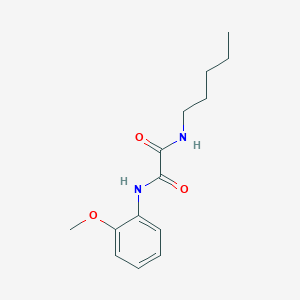
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a chemical compound that belongs to the class of thiomorpholinediones. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features a dichlorophenyl group and a methyl group attached to the thiomorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like methionine aminopeptidase and Cyclin-dependent kinase 2 . These enzymes play crucial roles in protein synthesis and cell cycle regulation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby altering the enzyme’s activity and leading to changes in cellular processes .
Biochemical Pathways
The downstream effects would depend on the specific context and could range from changes in protein expression to alterations in cell proliferation .
Pharmacokinetics
Similar compounds have been found to have varying absorption and distribution profiles, with some showing relatively stable presence in the bloodstream . These properties can significantly impact the bioavailability and overall effectiveness of the compound.
Result of Action
Based on its potential targets, it could lead to changes in protein synthesis and cell cycle regulation, potentially affecting cellular growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-methyl-3,5-thiomorpholinedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using larger reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological studies, the compound can be used to investigate the effects of thiomorpholinediones on various biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
- 4-(2,6-Dichlorophenyl)-2-methyl-3,5-thiomorpholinedione
- 4-(2,5-Dichlorophenyl)-2-ethyl-3,5-thiomorpholinedione
Uniqueness
4-(2,5-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is unique due to the specific positioning of the dichlorophenyl group and the methyl group on the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(10(15)5-17-6)9-4-7(12)2-3-8(9)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVSRZFYJFWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2860753.png)



![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)


![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2860768.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2860769.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

